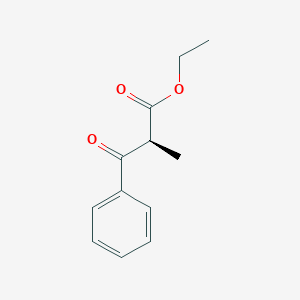

Ethyl (2S)-2-benzoylpropanate

CAS No.:

Cat. No.: VC14382433

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O3 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | ethyl (2S)-2-methyl-3-oxo-3-phenylpropanoate |

| Standard InChI | InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | RAWGHPXIJSCHFZ-VIFPVBQESA-N |

| Isomeric SMILES | CCOC(=O)[C@@H](C)C(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)C(C)C(=O)C1=CC=CC=C1 |

Introduction

Synthesis and Chiral Resolution

Asymmetric Reduction of Benzoylpropionic Acid Derivatives

The synthesis of ethyl (2S)-2-benzoylpropanoate typically begins with a lower alkyl ester of 3-benzoylpropionic acid (e.g., methyl or ethyl ester). As described in US Patent 5,936,124, asymmetric reduction using chiral ligands yields enantiomerically enriched intermediates . For example:

-

Substrate Preparation: Methyl 3-benzoylpropionate is synthesized via condensation of 3-benzoylpropionic acid with methanol using acyl chloride intermediates .

-

Chiral Reduction: The ketone group is reduced using borane () complexed with a chiral ligand such as -chlorodiisopinocampheylborane. This step produces the corresponding (S)-configured alcohol with high enantiomeric excess (e.e.) .

-

Esterification: The alcohol intermediate is esterified with ethanol under acidic conditions (e.g., sulfuric acid) to yield the target ester .

A representative procedure involves refluxing 3-benzoylpropionic acid with ethanol and catalytic sulfuric acid for 24 hours, achieving a 71% yield in analogous ester syntheses .

Alternative Routes: Lactonization and Aminolysis

The patent literature also describes intramolecular lactonization of hydroxy-acid intermediates derived from 3-benzoylpropionate esters. Treatment with acids like pyridinium p-toluenesulfonate facilitates cyclization, which can later be ring-opened under basic conditions to regenerate the ester .

Physicochemical Properties

Ethyl (2S)-2-benzoylpropanoate exhibits the following properties, inferred from analogous compounds :

| Property | Value |

|---|---|

| Boiling Point | 279.2°C at 760 mmHg |

| Density | 1.08 g/cm³ |

| Flash Point | 117.9°C |

| Vapor Pressure | 0.00407 mmHg at 25°C |

| Refractive Index | 1.504 |

| Solubility | Sparingly soluble in chloroform, slightly in ethyl acetate |

The compound’s low vapor pressure and high boiling point suggest stability under standard storage conditions (sealed, room temperature) . Its logP value of 2.07 indicates moderate lipophilicity, suitable for penetrating biological membranes .

Applications in Pharmaceutical Synthesis

Role in Fluoxetine Production

Ethyl (2S)-2-benzoylpropanoate is a precursor in the synthesis of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The patented route involves :

-

Reduction of the benzoylpropionate ester to a chiral alcohol.

-

Conversion to a lactone intermediate.

-

Aminolysis with methylamine to yield 3-(methylamino)-1-phenylpropanol, a fluoxetine precursor.

This process achieves >98% enantiomeric excess for the S-fluoxetine isomer, underscoring the importance of chiral purity in the starting ester .

Other Pharmacological Intermediates

The compound’s ketone and ester functionalities make it versatile for synthesizing β-amino alcohols and γ-lactams, which are scaffolds in antidepressants and anticonvulsants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume